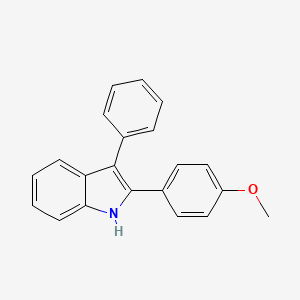
N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Naftil)-2-oxo-2-(2-(4-piridinilmetilen)hidrazino)acetamida es un complejo compuesto orgánico que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un grupo naftil, un grupo piridinilmetilen y un grupo hidrazino, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1-Naftil)-2-oxo-2-(2-(4-piridinilmetilen)hidrazino)acetamida normalmente implica la condensación de 1-naftilamina con 4-piridincarboxaldehído en presencia de un catalizador adecuado. La reacción se lleva a cabo en condiciones de reflujo en un disolvente como el etanol o el metanol. El intermedio resultante se hace reaccionar entonces con hidrato de hidrazina para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1-Naftil)-2-oxo-2-(2-(4-piridinilmetilen)hidrazino)acetamida sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo piridinilmetilen.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de derivados de naftoquinona.
Reducción: Formación de derivados hidrazino reducidos.
Sustitución: Formación de derivados piridinilmetilen sustituidos.
Aplicaciones en investigación científica
N-(1-Naftil)-2-oxo-2-(2-(4-piridinilmetilen)hidrazino)acetamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado su potencial como sonda biológica debido a su capacidad de interactuar con diversas biomoléculas.
Medicina: Se está explorando su posible propiedad terapéutica, incluyendo la actividad antiinflamatoria y anticancerígena.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
N-(1-Naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de N-(1-Naftil)-2-oxo-2-(2-(4-piridinilmetilen)hidrazino)acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas implicadas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios. Las vías y los objetivos moleculares exactos pueden variar en función de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de N-(1-Naftil)-2-oxo-2-(2-(4-piridinilmetilen)hidrazino)acetamida: Estos compuestos tienen estructuras similares, pero con diferentes sustituyentes en los grupos naftil o piridinilmetilen.
Hidrazonas de piridinilmetilen: Compuestos con enlaces hidrazónicos similares, pero con diferentes grupos aromáticos.
Unicidad
N-(1-Naftil)-2-oxo-2-(2-(4-piridinilmetilen)hidrazino)acetamida es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Su capacidad de sufrir diversas reacciones químicas e interactuar con objetivos biológicos lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
767310-03-2 |
|---|---|
Fórmula molecular |
C18H14N4O2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(18(24)22-20-12-13-8-10-19-11-9-13)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-12H,(H,21,23)(H,22,24)/b20-12+ |
Clave InChI |
YQGNRQZIVCCKSE-UDWIEESQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B12008449.png)
![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12008454.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)

![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12008480.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12008495.png)


![4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]](/img/structure/B12008515.png)
